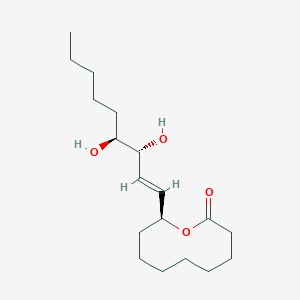![molecular formula C19H25N3O4 B12958494 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method is the iodine-catalyzed synthesis via one-pot three-component condensations. This involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions often include the use of sodium acetate (NaOAc) and molecular iodine (I2) as catalysts .
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyrazine derivatives can be scaled up using similar multicomponent reactions. The operational simplicity and high yield of these reactions make them suitable for large-scale production. The use of solvent-free conditions and gram-scale synthesis further enhances the feasibility of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), sodium acetate (NaOAc), and tert-butyl isocyanide. The reaction conditions typically involve moderate temperatures and solvent-free environments to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can exhibit different photophysical properties and biological activities .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives have been found to induce clustering of viral nucleoproteins, thereby exhibiting antiviral activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to imidazo[1,5-a]pyrazine derivatives include:
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Imidazo[1,5-a]pyridine: Significant in the development of agrochemicals and pharmaceuticals.
Pyrrolo[1,2-a]pyrazine: Used in the synthesis of various enones and exhibits unique structural properties.
Uniqueness
Imidazo[1,5-a]pyrazine derivatives are unique due to their ability to undergo a wide range of chemical reactions and their significant biological activities. Their structural versatility makes them valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C19H25N3O4 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
tert-butyl 2-(2,3-dihydro-1-benzofuran-5-yl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-19(2,3)26-18(24)20-7-8-21-15(11-20)12-22(17(21)23)14-4-5-16-13(10-14)6-9-25-16/h4-5,10,15H,6-9,11-12H2,1-3H3 |
InChI-Schlüssel |
XLJYRTPVXSMTME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC4=C(C=C3)OCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)










